molecular formula C14H19N3O9 B11830669 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose

Cat. No.: B11830669
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-DYPLGBCKSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose is a chemical compound with the molecular formula C14H19N3O9 It is a derivative of D-mannopyranose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group

Preparation Methods

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose typically involves the acetylation of D-mannopyranose followed by the introduction of the azido group. One common method involves the use of 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-D-glucopyranose as a starting material. The benzyl group is removed, and the resulting compound is treated with azide reagents to introduce the azido group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

    Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other molecules.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

    Biology: The compound is used in the study of glycosylation processes and the development of glycosylated biomolecules.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycosylated compounds and the study of glycosylation processes.

Comparison with Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose is similar to other azido sugars, such as 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose. its unique structure, with the azido group at position 2 and acetyl groups at positions 1, 3, 4, and 6, gives it distinct chemical properties and reactivity. Similar compounds include:

  • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
  • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

These compounds share similar preparation methods and chemical reactivity but differ in their specific structural features and applications.

Properties

Molecular Formula

C14H19N3O9

Molecular Weight

373.32 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1

InChI Key

QKGHBQJLEHAMKJ-DYPLGBCKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C

Origin of Product

United States

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